2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine
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Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes two phenyl groups, a methoxyphenyl group, and an ethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst . This method is efficient and environmentally friendly, as it operates under solvent-free conditions and yields high product quantities.
Another approach involves the protonolysis of molybdenum alkylidene complexes with terphenylcarboxylate species . This method utilizes specific reaction conditions, including the use of molybdenum complexes and protonolysis agents, to achieve the desired pyrimidine structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as activated Fuller’s earth, is preferred due to their reusability and efficiency in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the ethyl group.
2,4,6-Triarylpyridines: Similar pyridine-based compounds with different substituents.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: A related compound with a pyrazole ring fused to the pyrimidine core.
Uniqueness
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-3-22-23(18-10-6-4-7-11-18)26-25(20-12-8-5-9-13-20)27-24(22)19-14-16-21(28-2)17-15-19/h4-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFQRXVDMWKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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